molecular formula C11H16N2O2 B2991379 [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine CAS No. 1248404-56-9

[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine

Cat. No.: B2991379
CAS No.: 1248404-56-9
M. Wt: 208.261
InChI Key: RAYFVOHSBGRZQH-UHFFFAOYSA-N
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Description

[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes a pyridine ring substituted with an oxan-4-yloxy group and a methanamine group.

Scientific Research Applications

[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties in drug discovery.

    Industry: Utilized in the development of new materials with specific properties

Safety and Hazards

The safety information for “[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine” indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [6-(Oxan-4-yloxy)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [6-(Oxan-4-yloxy)pyridin-2-yl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.

Uniqueness

[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-8-9-2-1-3-11(13-9)15-10-4-6-14-7-5-10/h1-3,10H,4-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYFVOHSBGRZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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